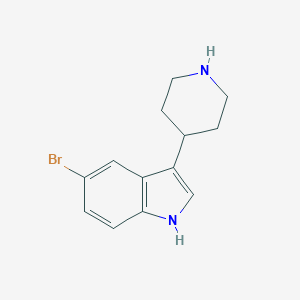

5-Bromo-3-(piperidin-4-yl)-1H-indole

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMYAPBXRJWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459915 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-42-1 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Indole (B1671886) Core Construction

The synthesis of 3-substituted indoles, a crucial precursor to the target molecule, can be achieved through various established methods. These strategies offer different levels of versatility and efficiency depending on the desired substitution pattern.

The Fischer indole synthesis remains a cornerstone for the formation of the indole nucleus. core.ac.ukwikipedia.org This reaction typically involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the indole. wikipedia.orgmdpi.com For the synthesis of 3-substituted indoles, this classical method is highly important. core.ac.uk

One-pot, three-component variations of the Fischer indole synthesis have been developed to streamline the process. nih.govrsc.org These methods often involve the in-situ formation of the required hydrazone from a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt. nih.gov Microwave-assisted Fischer indole synthesis has also demonstrated significant rate acceleration compared to conventional thermal heating. rsc.org

| Fischer Indole Synthesis Variations | Key Features | Reference |

| Classical Method | Reaction of phenylhydrazine with a carbonyl compound. | core.ac.ukwikipedia.org |

| Three-Component Approach | One-pot synthesis from nitriles, organometallic reagents, and arylhydrazines. | nih.gov |

| Microwave-Promoted | Accelerated reaction rates using microwave irradiation. | rsc.org |

Vicarious Nucleophilic Substitution (VNS) presents a powerful tool for the synthesis of substituted indoles, particularly those bearing nitro groups which can later be transformed. iupac.orgwikipedia.orgorganic-chemistry.org This method involves the reaction of a nucleophile, typically a carbanion with a leaving group, with an electrophilic aromatic compound, resulting in the substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org

VNS can be utilized to introduce functionalized alkyl substituents ortho to a nitro group on an aromatic ring. iupac.org These intermediates can then undergo various cyclization reactions to form the indole ring. For instance, o-nitrobenzyl aryl sulfones, products of VNS, can be reduced to o-aminobenzyl sulfones, which upon treatment with a base, cyclize to form substituted indoles. iupac.org Similarly, the direct cyanomethylation of nitroarenes via VNS provides precursors that can be hydrogenated to yield indoles. researchgate.net

Beyond the Fischer and VNS methods, a variety of other cyclization and ring formation protocols have been developed for the synthesis of 3-substituted indoles. Multi-component reactions, for example, can provide efficient access to these structures. One such method involves the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate. rsc.org

Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides offers another route to 3-substituted indoles through a 1,2-carbon migration. acs.org Additionally, PIFA-mediated intramolecular cyclization of N-substituted anilines provides an efficient way to construct the indole skeleton. organic-chemistry.org A Nazarov-type cyclization induced by 1,3-dithiane (B146892) has also been reported for the site-selective synthesis of C2 and C3 indanyl-substituted indoles. rsc.org

Introduction of the Bromine Moiety at the Indole Ring

The introduction of a bromine atom at the 5-position of the indole ring is a critical step in the synthesis of 5-Bromo-3-(piperidin-4-yl)-1H-indole. This is typically achieved through electrophilic aromatic substitution.

Achieving regioselective bromination at the C5 position of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) ring. chiba-u.jp However, several strategies have been developed to control the position of bromination.

One approach involves the use of protecting groups on the indole nitrogen. For instance, N-sulfonylation of the indole nucleus can direct bromination to the 3-position, but subsequent manipulation is needed to achieve 5-substitution. core.ac.uk A more direct approach involves the careful selection of brominating agents and reaction conditions. For example, treating methyl indole-3-carboxylate (B1236618) with bromine in acetic acid can lead to regioselective dibromination at the 5- and 6-positions. rsc.org

Another strategy involves a multi-step synthesis starting from a pre-brominated aniline (B41778) derivative. For example, the synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole has been achieved starting from 4-bromoaniline (B143363). iajps.com A patented method describes the synthesis of 5-bromoindole (B119039) starting from indole via a sulfonation, acylation, and subsequent bromination sequence. google.com

The introduction of electron-withdrawing groups at the N1 and C8 positions of methyl indolyl-3-acetate has been shown to direct bromination to the C6-position. researchgate.netnih.gov While not directly leading to 5-bromo substitution, this highlights the principle of using electronic effects to control regioselectivity. The presence of bromine at the C-5 position of the indole nucleus has been noted to potentially increase the biological activity of some indole derivatives. beilstein-archives.org

A variety of brominating agents and conditions are employed for the bromination of indoles. The choice of reagent can significantly influence the selectivity and yield of the reaction.

Commonly used brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. chiba-u.jpresearchgate.net The reaction is often carried out in solvents like acetic acid, chloroform, or a mixture of dichloromethane (B109758) and methanol (B129727). evitachem.comresearchgate.net

For the selective C5-bromination of certain indole alkaloids, a one-step process using pyridinium tribromide and hydrochloric acid in methanol has been developed, offering a fast and mild reaction. chiba-u.jp N-bromoamides like NBS are often preferred over molecular bromine due to their stability and easier handling. acs.org The use of DBDMH (1,3-dibromo-5,5-dimethylhydantoin) has also been suggested as a brominating agent. researchgate.net

| Brominating Agent | Typical Conditions | Reference |

| Bromine (Br₂) | Acetic acid or chloroform, room temperature. | rsc.orgevitachem.com |

| N-Bromosuccinimide (NBS) | Acetonitrile or other polar solvents. | acs.org |

| Pyridinium Tribromide | Methanol with hydrochloric acid, 0 °C. | chiba-u.jp |

| DBDMH | - | researchgate.net |

Incorporation of the Piperidin-4-yl Group

A critical step in the synthesis of the title compound is the formation of the bond between the C3 position of the indole ring and the C4 position of the piperidine (B6355638) ring.

Several synthetic strategies can be employed to forge the C3-piperidine linkage. One common approach is the Fischer indole synthesis, a robust method for constructing the indole ring from a phenylhydrazine and a suitably substituted ketone or aldehyde. rsc.orgnih.govyoutube.com In this context, the piperidine moiety would be part of the ketone precursor.

Alternatively, direct C-H functionalization of a pre-formed indole ring at the C3 position offers a more atom-economical approach. nih.gov This can be achieved through various transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki coupling can be used to link a C3-borylated indole with a 4-halopiperidine derivative. organic-chemistry.org The reaction of 5-bromo-1H-indole-3-carbaldehyde with an appropriate amine and p-toluenesulfonylmethyl isocyanide can also lead to the formation of a C3-substituted indole. nih.gov

The following table summarizes a selection of methods for creating the C3-piperidine linkage:

| Method | Reactants | Catalyst/Reagents | Key Features |

| Fischer Indole Synthesis | 5-Bromophenylhydrazine, 4-piperidone (B1582916) derivative | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Forms the indole ring and the C3-piperidine bond simultaneously. rsc.org |

| Suzuki Coupling | 5-Bromo-3-boryl-1H-indole, 4-halopiperidine | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Versatile and tolerates a wide range of functional groups. organic-chemistry.orgnih.govchemrxiv.org |

| Van Leusen Imidazole (B134444) Synthesis | 5-Bromo-1H-indole-3-carbaldehyde, piperidin-4-amine, p-toluenesulfonylmethyl isocyanide | K₂CO₃ | Forms an imidazole linker between the indole and piperidine rings. nih.gov |

The synthesis of appropriately functionalized piperidine precursors is crucial for their incorporation into the final indole structure. Piperidines are versatile scaffolds in drug design due to their structural flexibility. researchgate.net The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov This reaction often requires transition metal catalysts and can be performed stereoselectively. nih.gov

Another approach involves intramolecular cyclization reactions, such as the aza-Diels-Alder reaction or reductive amination of dicarbonyl compounds. nih.gov The functionalization of existing piperidine rings is also a common strategy. For example, N-alkylation or N-acylation can be used to introduce various substituents on the piperidine nitrogen, which can influence the compound's properties. nih.govmdpi.com Direct C-H functionalization of the piperidine ring at different positions (C2, C3, or C4) has also been explored, offering a way to introduce substituents with high regioselectivity. nih.gov

Advanced Functionalization and Derivatization of this compound

Once the core structure of this compound is assembled, further modifications can be made to fine-tune its properties.

The nitrogen atom of the indole ring can be readily functionalized. N-alkylation can be achieved by reacting the indole with alkyl halides in the presence of a base. organic-chemistry.org For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield the N-methylated derivative. bldpharm.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides. A common protecting group strategy involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected indole, which can be useful for subsequent reactions.

The following table provides examples of N-functionalization reactions:

| Reaction | Reagent | Conditions | Product |

| N-Methylation | Methyl iodide | Base (e.g., NaH) in DMF | 5-Bromo-1-methyl-3-(piperidin-4-yl)-1H-indole |

| N-Acetylation | Acetic anhydride | Base (e.g., pyridine) | 1-Acetyl-5-bromo-3-(piperidin-4-yl)-1H-indole |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., DMAP) in CH₂Cl₂ | tert-Butyl this compound-1-carboxylate |

The piperidine moiety offers several avenues for modification. The secondary amine of the piperidine can be alkylated or acylated to introduce a variety of substituents. nih.gov For instance, reductive amination with an aldehyde or ketone can be used to install an N-alkyl group. The synthesis of N-substituted piperidines is a common strategy to modulate biological activity. ajchem-a.com

Furthermore, the bromine atom at the C5 position of the indole ring serves as a versatile handle for cross-coupling reactions. nih.govuzh.ch Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, or amino groups, respectively, at this position, leading to a diverse array of derivatives. nih.govuzh.chwikipedia.org

The indole ring is susceptible to oxidation, which can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of indoles can yield oxindoles or isatins. The piperidine ring is generally more resistant to oxidation, but strong oxidizing agents can lead to the formation of piperidinones or even ring-opened products. google.com It is important to note that the presence of the bromine atom and the piperidine substituent can influence the regioselectivity and outcome of oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of the indole ring in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the indole core.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromoindole with an organoboron reagent. wikipedia.org For instance, the Suzuki-Miyaura cross-coupling of 5-bromoindoles with various arylboronic acids has been successfully demonstrated under mild, aqueous conditions. rsc.org A typical catalytic system involves a palladium source, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand, like SPhos, in the presence of a base like K₂CO₃. rsc.org These conditions are often compatible with the unprotected N-H group of the indole, which can sometimes be a challenging substrate for palladium catalysis due to potential side reactions. rsc.org The reaction tolerates a range of functional groups on the aryl boronic acid, enabling the synthesis of a diverse library of 5-aryl-3-(piperidin-4-yl)-1H-indoles. Research on analogous 5-bromoindazoles has shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an effective catalyst for coupling with heteroaryl boronic acids. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a new C-C bond, typically with high trans selectivity. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of vinyl groups at the C-5 position. While specific examples for this compound are not extensively documented, the general applicability of the Heck reaction to bromoindoles is well-established. acs.orgbeilstein-journals.org Microwave-assisted Heck cross-coupling has been shown to be efficient for aryl bromides, leading to full conversion in short reaction times. arkat-usa.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It can be employed to couple this compound with various amines, including primary and secondary amines, as well as amides and carbamates. The choice of palladium precursor and phosphine ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. acs.orgcmu.edu Studies on the amination of other five-membered heterocyclic bromides have demonstrated the effectiveness of specific palladium precatalysts. mit.edu This reaction opens up avenues to synthesize a wide range of 5-aminoindole (B14826) derivatives.

Stereoselective Synthesis of Analogous Indole-Piperidine Systems

The synthesis of enantiomerically pure indole-piperidine structures is of great interest due to their prevalence in bioactive molecules. While direct stereoselective synthesis of this compound is not widely reported, methods for analogous systems provide valuable insights.

One common strategy involves the synthesis of chiral piperidine derivatives that are subsequently coupled to the indole core. For example, enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives have been synthesized by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by separation of the diastereomers and subsequent deprotection. nih.gov Another approach involves the stereoselective construction of the piperidine ring itself. Highly stereoselective methods for synthesizing 3,4-disubstituted piperidines have been developed, for instance, through an enantioselective Tsuji-Trost coupling followed by a Cope rearrangement. digitellinc.com Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridines can provide enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org

Palladium-catalyzed enantioselective alkene difunctionalization reactions have also been developed to construct complex indole derivatives. nih.gov These reactions can create multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. Such methodologies could potentially be adapted for the stereoselective synthesis of the piperidinyl-indole linkage.

Process Optimization and Scalability Considerations for Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful optimization of reaction conditions and consideration of scalability factors.

For the synthesis of the indole core itself, various scalable methods have been reported. A consecutive two-step synthesis of polysubstituted indoles from readily available nitroarenes has been developed, which is amenable to a 50 mmol scale. nih.govresearchgate.net Another approach involves a multicomponent reaction to assemble the indole core under mild and benign conditions, which has been demonstrated on a 10 mmol scale. rsc.org The choice of solvent, catalyst loading, and reaction temperature are critical parameters that need to be optimized to ensure high yield, purity, and cost-effectiveness. For instance, in the synthesis of indole via the alcoholamine method, optimizing the catalyst and process conditions led to a significant improvement in yield and catalyst lifetime. academax.com

In the context of palladium-catalyzed cross-coupling reactions, scalability can be challenging due to the cost of the catalyst and ligands, as well as the need for stringent control of reaction conditions to minimize side products. The use of highly active catalysts at low loadings is desirable. Automated, miniaturized, and accelerated synthesis on a nanomole scale can be employed for efficient screening of reaction conditions and for rapid scope and limitation studies, with successful reactions then being resynthesized on a preparative millimole scale. nih.gov The use of aqueous media for Suzuki-Miyaura reactions not only offers environmental benefits but can also simplify product isolation and purification, which is advantageous for large-scale synthesis. rsc.org

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of 5-Bromo-3-(piperidin-4-yl)-1H-indole from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) (Normal-Phase and Reverse-Phase)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. Both normal-phase and reverse-phase HPLC can be employed, with the choice depending on the specific separation requirements.

Normal-Phase HPLC utilizes a polar stationary phase (often silica) and a non-polar mobile phase. This mode is generally suitable for the separation of compounds with polar functional groups. For this compound, the basic nitrogen of the piperidine (B6355638) ring and the N-H of the indole (B1671886) ring provide the necessary polarity for interaction with the stationary phase.

Reverse-Phase HPLC is more commonly used for the analysis of indole derivatives. researchgate.net It employs a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, such as a mixture of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the non-polar indole and piperidine rings, this compound is well-suited for this technique.

| HPLC Parameter | Typical Conditions for Reverse-Phase Analysis |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | Dependent on the specific gradient and column chemistry |

Flash Chromatography

Flash chromatography is a rapid and efficient method for the preparative purification of this compound on a larger scale than HPLC. interchim.fr This technique utilizes a column packed with a stationary phase, typically silica gel, and a solvent system is pushed through the column under moderate pressure. rsc.org Given the basic nature of the piperidine moiety, which can interact strongly with the acidic silica gel, it is common to add a small amount of a competing amine, such as triethylamine or ammonium (B1175870) hydroxide, to the mobile phase to improve elution and peak shape. wfu.edu

| Flash Chromatography Parameter | Typical Conditions for Purification |

| Stationary Phase | Silica Gel (300-400 mesh) rsc.org |

| Mobile Phase | Dichloromethane (B109758)/Methanol (B129727) gradient with 0.1% Triethylamine |

| Elution Profile | The compound elutes as the polarity of the mobile phase is increased. |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the indole ring, the protons of the piperidine ring, and the N-H protons of both rings. The chemical shifts and coupling constants of these signals are characteristic of their specific locations within the molecule. For instance, the indole N-H proton typically appears as a broad singlet at a downfield chemical shift. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment. For example, the carbon atom attached to the bromine (C5) would be expected at a specific chemical shift, and the carbons of the piperidine ring would appear in the aliphatic region of the spectrum. rsc.org

| ¹H NMR (Predicted Chemical Shifts in CDCl₃) | ¹³C NMR (Predicted Chemical Shifts in CDCl₃) |

| Proton | δ (ppm) |

| Indole N-H | ~8.1 |

| H4 | ~7.7 |

| H6 | ~7.3 |

| H2 | ~7.2 |

| H7 | ~7.2 |

| Piperidine N-H | Broad |

| Piperidine CH (α) | ~3.1 |

| Piperidine CH (β) | ~2.8 |

| Piperidine CH₂ (γ) | ~2.0 |

| Piperidine CH₂ (δ) | ~1.8 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LCMS))

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. researchgate.net It typically produces a protonated molecular ion peak [M+H]⁺. researcher.life

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures and for confirming the identity of the purified compound.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

| Mass Spectrometry Data | Expected Values |

| Molecular Formula | C₁₃H₁₅BrN₂ |

| Molecular Weight | 291.18 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 292.05 and 294.05 |

| HRMS (ESI-TOF) calcd for C₁₃H₁₆BrN₂⁺ [M+H]⁺ | 291.0500 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole and piperidine rings, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-N stretching.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Indole) | ~3400 |

| N-H Stretch (Piperidine) | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| C=C Stretch (Aromatic) | ~1600-1450 |

| C-N Stretch | ~1300-1200 |

| C-Br Stretch | ~600-500 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

The process begins with the growth of a suitable single crystal of the target compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded.

This diffraction data is then subjected to complex mathematical analysis, often employing Fourier transforms, to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, leading to the complete elucidation of the molecular structure.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 5-Bromo-1H-indole-2,3-dione, are presented below. researchgate.net This data provides a representative example of the detailed structural information that can be ascertained through X-ray crystallography.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Bromo-Indole Derivative

| Parameter | Value |

| Empirical Formula | C8H4BrNO2 |

| Formula Weight | 226.03 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 25.1411 (18) |

| b (Å) | 5.6851 (4) |

| c (Å) | 5.1593 (3) |

| V (ų) | 737.42 (9) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 2.036 |

| Absorption Coefficient (mm⁻¹) | 5.52 |

| F(000) | 440 |

| Temperature (K) | 120 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R [F² > 2σ(F²)] | 0.025 |

| wR(F²) | 0.054 |

Data obtained for the related compound 5-Bromo-1H-indole-2,3-dione as a representative example. researchgate.net

The parameters in the table define the fundamental properties of the crystal lattice. The unit cell dimensions (a, b, c) and angles (in this case, 90° for an orthorhombic system) describe the size and shape of the repeating unit of the crystal. The space group provides information about the symmetry elements present in the crystal structure. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

From the refined crystal structure, precise measurements of bond lengths and angles within the molecule can be obtained. For instance, in the case of 5-Bromo-1H-indole-2,3-dione, the analysis reveals the planarity of the indole ring system. researchgate.net Furthermore, the data allows for the characterization of intermolecular interactions, such as hydrogen bonds, which govern the packing of the molecules in the crystal lattice. In the example of 5-Bromo-1H-indole-2,3-dione, N—H⋯O hydrogen bonds link the molecules into chains. researchgate.net

For this compound, a similar crystallographic analysis would be expected to confirm the connectivity of the indole and piperidine rings, determine the conformation of the piperidine ring (e.g., chair or boat), and elucidate the nature of any intermolecular interactions involving the indole N-H group and the piperidine nitrogen.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Bromine Substitution on Biological Activity and Selectivity

The presence and position of a halogen substituent on an indole (B1671886) ring can significantly modulate a compound's biological activity. The bromine atom at the 5-position of the indole nucleus in 5-Bromo-3-(piperidin-4-yl)-1H-indole imparts specific properties that can influence its pharmacological profile.

Bromine, being an electron-withdrawing group, can alter the electron density of the indole ring system. This modification can affect the pKa of the indole nitrogen and influence hydrogen bonding interactions with target receptors. Furthermore, the lipophilicity of the molecule is increased by the bromine atom, which can enhance its ability to cross cell membranes and the blood-brain barrier.

The impact of bromine substitution is target-dependent. In some cases, the introduction of a bromine atom at the 5-position can lead to a significant increase in binding affinity and functional activity. For instance, studies on related indole derivatives have shown that a 5-bromo substitution can be favorable for activity at certain G protein-coupled receptors (GPCRs). Conversely, for other targets, the steric bulk and electronic effects of the bromine atom may be detrimental to activity.

The selectivity of the compound can also be affected. The specific interactions of the bromine atom with a particular sub-pocket in a receptor's binding site can enhance affinity for that target over others. Research on halogenated indole-3-carboxylic acids has demonstrated that the type and position of the halogen atom significantly influence crystal structures and intermolecular interactions, which can be extrapolated to receptor binding scenarios rsc.org.

Table 1: Illustrative Impact of Indole C-5 Substitution on Receptor Affinity This table presents hypothetical data based on general SAR principles for indole derivatives to illustrate the potential impact of substitutions at the C-5 position.

| Compound | C-5 Substituent | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Analog 1 | -H | 50 | 500 | 10 |

| Analog 2 (5-Bromo) | -Br | 15 | 750 | 50 |

| Analog 3 | -Cl | 25 | 600 | 24 |

| Analog 4 | -F | 40 | 550 | 13.75 |

| Analog 5 | -OCH3 | 80 | 400 | 5 |

Role of the Piperidin-4-yl Moiety in Target Interaction and Pharmacokinetics

The piperidin-4-yl group attached to the C-3 position of the indole is a crucial component of the scaffold, significantly influencing both target binding and pharmacokinetic properties.

The basic nitrogen atom of the piperidine (B6355638) ring is often a key interaction point with biological targets, particularly for receptors that recognize protonated amines. This nitrogen can form ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a receptor. For instance, in many GPCRs, a conserved aspartic acid residue in transmembrane helix 3 serves as an anchor point for the basic nitrogen of ligands.

The ability of a molecule to cross the BBB is a complex interplay of its physicochemical properties, including lipophilicity (logP), molecular weight, polar surface area, and the number of rotatable bonds. The piperidin-4-yl-indole scaffold is frequently found in centrally acting drugs, suggesting that this structural motif is amenable to modifications that achieve a balance of properties suitable for CNS penetration. Recent studies on indole-piperidine amides have demonstrated their potential for CNS permeability in in-vitro assays nih.gov. Strategies to enhance BBB penetration often involve masking the polarity of the piperidine nitrogen through appropriate substitution or by designing the molecule to be a substrate for active transport mechanisms.

The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The orientation of the indole group (axial or equatorial) on the piperidine ring can have a profound impact on the compound's binding affinity and selectivity. The preferred conformation is influenced by the substitution pattern on the piperidine ring and the nature of the N-substituent.

Molecular modeling and NMR studies of related 4-substituted piperidines have shown that the conformational free energies are similar to analogous cyclohexanes nih.gov. However, protonation of the piperidine nitrogen can stabilize the axial conformer, especially with polar 4-substituents nih.gov. In a receptor binding pocket, the ligand will adopt a conformation that maximizes favorable interactions. The piperidine ring, with its defined three-dimensional structure, can orient the indole and any N-substituents into specific regions of the binding site. Docking studies of piperidine-containing ligands have revealed the importance of the piperidine nitrogen in forming key interactions, such as salt bridges with acidic residues within the receptor nih.gov.

Effects of Substitutions at the Indole Nitrogen (N1) Position

The nitrogen atom at the 1-position of the indole ring (N1) is a common site for chemical modification to explore SAR and optimize drug properties. The N-H group can act as a hydrogen bond donor. Alkylation or arylation at this position can significantly alter the compound's biological activity, selectivity, and metabolic stability.

Substitution at the N1 position can:

Introduce additional interactions: A well-chosen substituent can form new hydrogen bonds, van der Waals interactions, or pi-stacking interactions with the target protein, thereby increasing binding affinity.

Modify physicochemical properties: N1-substituents can modulate the lipophilicity, solubility, and metabolic stability of the compound. For example, the introduction of a polar group can improve aqueous solubility, while a bulky alkyl group might enhance metabolic stability by sterically hindering enzymatic degradation.

Alter selectivity: The size and nature of the N1-substituent can influence the compound's selectivity for different receptor subtypes. A substituent that is well-tolerated by one receptor subtype may cause a steric clash in another, leading to improved selectivity.

Studies on N-arylsulfonylindoles have shown that substitutions on the indole ring, including at the C-5 position, can influence ligand affinity for serotonin (B10506) receptors mdpi.com. While direct studies on N1-substituted this compound are limited, the general principles of SAR suggest that this position is a key point for diversification.

Table 2: Illustrative Impact of Indole N1-Substitution on Biological Activity This table presents hypothetical data based on general SAR principles for indole derivatives to illustrate the potential impact of substitutions at the N1 position.

| Compound | N1-Substituent | Target Activity (IC50, nM) | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| Parent Compound | -H | 100 | 15 |

| Analog 6 | -CH3 | 80 | 30 |

| Analog 7 | -CH2CH3 | 120 | 45 |

| Analog 8 | -Benzyl | 50 | 25 |

| Analog 9 | -SO2Ph | 200 | 60 |

Influence of Substituents and Modifications on the Piperidine Ring

Modifications to the piperidine ring, both at the nitrogen atom (N-substituents) and on the carbon atoms, are critical for fine-tuning the pharmacological properties of this compound.

N-Substituents: The nature of the substituent on the piperidine nitrogen is a major determinant of biological activity and selectivity. This substituent projects into a specific region of the binding pocket and its size, shape, and chemical properties must be complementary to that region. Common N-substituents include small alkyl groups, aralkyl groups (e.g., benzyl), and more complex moieties. The optimal N-substituent is highly target-dependent. For example, in the context of sigma-1 receptor ligands, 1-methylpiperidines have shown particularly high affinity researchgate.net.

C-Substituents: The introduction of substituents on the carbon atoms of the piperidine ring can have several effects:

Conformational restriction: Substituents can lock the piperidine ring into a specific conformation, which may be more favorable for binding to a particular target.

Introduction of new interaction points: A substituent can provide an additional point of interaction with the receptor.

Modulation of physicochemical properties: Substituents can alter the lipophilicity and metabolic stability of the molecule.

For instance, fluorination of the piperidine ring can influence its conformation and physicochemical properties, potentially leading to improved metabolic stability and cell permeability researchgate.net.

Comparative SAR Analysis with Related Indole and Piperidine Scaffolds

Comparison with non-brominated analogs: Comparing the activity of this compound with its non-brominated counterpart, 3-(piperidin-4-yl)-1H-indole, directly reveals the impact of the 5-bromo substituent. As discussed in section 5.1, this can lead to enhanced potency and selectivity for certain targets.

Comparison with other halogenated analogs: The activity can be compared with analogs containing other halogens (e.g., fluorine, chlorine) at the 5-position. The trend in activity can provide insights into the role of electronics and sterics at this position. Generally, the order of lipophilicity is I > Br > Cl > F.

Bioisosteric replacements: The indole or piperidine rings can be replaced with other heterocyclic systems to probe the importance of these scaffolds. For example, the indole ring could be replaced by an azaindole or a benzofuran to investigate the role of the indole N-H group. The piperidine ring could be replaced by a pyrrolidine or a morpholine to assess the impact of ring size and the presence of an additional heteroatom. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties nih.govcambridgemedchemconsulting.com.

By systematically analyzing the SAR of this compound and comparing it with related scaffolds, medicinal chemists can gain a deeper understanding of the molecular features required for optimal interaction with a given biological target, paving the way for the development of novel and improved therapeutic agents.

Analogues with Different Halogen Substitutions (e.g., 5-Fluoro-3-(piperidin-4-yl)-1H-indole)

The nature and position of halogen substituents on the indole ring of 3-(piperidin-4-yl)-1H-indole analogues play a significant role in modulating their biological activity. While direct comparative studies on a complete series of 5-halogenated-3-(piperidin-4-yl)-1H-indoles are not extensively detailed in the available literature, broader research on related indole-containing compounds provides valuable insights.

For instance, in the context of indolomorphinans, the introduction of 5'-halogen substituents on an indole ring fused to a morphinan scaffold was found to decrease delta opioid receptor affinity while increasing mu opioid receptor affinity. nih.gov This suggests that halogenation at the 5-position can significantly alter receptor selectivity. Interestingly, the size of the halogen atom (from fluorine to iodine) had a relatively small impact on the binding affinity and selectivity in that particular scaffold. nih.gov

In another study focused on indole phytoalexins, the 5-bromo substituted analogue, 5-bromobrassinin, exhibited a better pharmacological profile with slower clearance compared to its non-brominated parent compound, brassinin. beilstein-archives.org However, a broader investigation into other 5-bromo-substituted indole phytoalexin analogues showed that they possessed lower or approximately the same antiproliferative activities as their non-brominated counterparts. beilstein-archives.org

The synthesis of 5-fluoro-3-(piperidin-3-yl)-1H-indole has been reported as a racemic substrate for the preparation of chiral derivatives, indicating the interest in fluorinated analogues. nih.gov Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Table 1: Impact of Halogen Substitution on Biological Activity in Related Indole Scaffolds

| Compound/Scaffold | Halogen Substitution | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Oxymorphindole | 5'-Fluoro, 5'-Chloro, 5'-Bromo, 5'-Iodo | Reduced delta opioid affinity and increased mu opioid affinity. nih.gov | nih.gov |

| Brassinin | 5-Bromo | Better pharmacologic profile with slower clearance. beilstein-archives.org | beilstein-archives.org |

| Indole Phytoalexins | 5-Bromo | Lower or approximately the same antiproliferative activities compared to non-brominated analogues. beilstein-archives.org | beilstein-archives.org |

Variations in Linker Length and Heterocyclic Rings (e.g., Piperazine vs. Piperidine)

The nature of the heterocyclic ring and the length of any linking chain are critical determinants of the pharmacological activity of 3-substituted indole derivatives.

Piperazine vs. Piperidine:

The substitution of the piperidine ring with a piperazine moiety can lead to significant changes in biological activity and receptor selectivity. A study on dual histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands revealed that the piperidine moiety is a crucial structural element for high affinity at the σ1R. nih.govnih.gov In a direct comparison, a piperidine-containing compound showed high affinity for both H3R and σ1R, whereas its piperazine analogue retained high H3R affinity but had significantly reduced affinity for the σ1R. nih.govnih.gov This highlights that the choice between piperidine and piperazine can be a determining factor for achieving a desired dual-target profile. nih.govacs.org

Table 2: Comparison of Piperidine and Piperazine Moieties on Receptor Affinity

| Compound Feature | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|

| Piperidine Moiety | 7.70 | 3.64 | nih.govnih.gov |

| Piperazine Moiety | 3.17 | 1531 | nih.govnih.gov |

Linker Length:

The length of the linker connecting a functional group to the 3-position of the indole ring can also influence activity. In a series of 3-substituted N-piperidinyl indoles, the length of the linker (methyl, ethyl, or propyl) was varied. nih.gov The structure-activity relationship in this series showed that modifications at this position, including linker length, had a significant impact on the Nociceptin/Orphanin FQ peptide (NOP) receptor binding affinity and functional activity. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com For derivatives of 3-(piperidin-yl)-1H-indole, the presence of a chiral center at the 3-position of the piperidine ring necessitates the investigation of the individual enantiomers.

A study focused on the synthesis and determination of the absolute configuration of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives underscores the importance of stereochemistry in this class of compounds. mdpi.comnih.gov The development of methods to separate and characterize these enantiomers is a critical step in understanding their distinct interactions with biological targets. nih.govmdpi.comnih.gov

The general principle that stereochemistry is a driver for potency and pharmacokinetics is well-established. mdpi.com For many classes of compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. The differential activity of stereoisomers often arises from their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding sites of biological macromolecules such as receptors and enzymes. mdpi.com

Table 3: Chiral Derivatives of 3-(Piperidin-3-yl)-1H-indole Synthesized for Stereochemical Studies

| Compound | Chirality | Purpose of Synthesis | Reference |

|---|---|---|---|

| (R)-3-(piperidin-3-yl)-1H-indole derivatives | R-enantiomers | To determine absolute configuration and for biological evaluation. | mdpi.comnih.gov |

| (S)-3-(piperidin-3-yl)-1H-indole derivatives | S-enantiomers | To determine absolute configuration and for biological evaluation. | mdpi.comnih.gov |

Identification of Key Pharmacophores and Structural Motifs for Desired Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of key pharmacophores and structural motifs within the 3-(piperidin-4-yl)-1H-indole scaffold is essential for designing new molecules with desired biological activities.

For dual H3R and σ1R antagonists, the general pharmacophore model includes a basic nitrogen atom and a heteroatom or a group containing a heteroatom. acs.org In this context, the piperidine ring has been identified as a critical structural element for achieving high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.govnih.gov

The indole nucleus itself is considered a "privileged structure" in drug discovery, capable of acting as a ligand for a diverse range of receptors. nih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a versatile scaffold.

In the context of antimalarial activity, the 3-piperidin-4-yl-1H-indole scaffold was identified as a novel chemotype. nih.gov However, SAR studies indicated that this scaffold is generally intolerant to most modifications on the piperidinyl nitrogen, suggesting that this part of the molecule is crucial for its antiparasitic activity. nih.gov

The combination of the indole core, the piperidine ring, and specific substitutions at the 5-position of the indole ring constitutes a modular pharmacophore that can be fine-tuned to achieve desired activities and selectivities for various biological targets.

Table 4: Key Pharmacophoric Features and Their Roles

| Pharmacophoric Feature/Structural Motif | Role in Biological Activity | Target Class Example | Reference |

|---|---|---|---|

| Indole Nucleus | Versatile scaffold for receptor binding; participates in hydrogen bonding and π-stacking. | Various, including opioid receptors, histamine receptors, etc. | nih.gov |

| Piperidine Ring | Crucial for high affinity at certain receptors, such as the σ1 receptor. | Sigma-1 Receptor | nih.govnih.gov |

| 3-(Piperidin-4-yl)-1H-indole Scaffold | Novel chemotype for specific activities. | Antimalarials | nih.gov |

| Halogen at 5-position | Modulates receptor selectivity and pharmacokinetic properties. | Opioid Receptors | nih.gov |

Computational Chemistry and in Silico Approaches in Research on 5 Bromo 3 Piperidin 4 Yl 1h Indole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target. For a compound like 5-bromo-3-(piperidin-4-yl)-1H-indole, molecular docking can elucidate how it might interact with various biological targets, such as G-protein coupled receptors (GPCRs), kinases, or enzymes.

The process involves generating a three-dimensional structure of the ligand and the target protein. The ligand's conformational flexibility is often explored to find the best fit within the protein's binding site. The quality of the fit is evaluated using a scoring function, which estimates the binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Table 1: Illustrative Molecular Docking Results for an Analogous Indole (B1671886) Derivative with a Target Protein

| Parameter | Value |

| Target Protein | Example Kinase |

| Ligand | Indole Analog |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | PHE 342, LYS 190, ASP 401 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the conformational stability of the ligand-protein complex and a more refined estimation of binding affinity.

In the context of this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system, including the protein, ligand, and surrounding solvent molecules, is then allowed to evolve over a period of nanoseconds or even microseconds. During the simulation, various parameters are monitored, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex.

MD simulations can reveal important details that are not apparent from static docking, such as the role of water molecules in mediating interactions and the flexibility of certain regions of the protein upon ligand binding. For other bromoindole derivatives, MD simulations have been used to confirm the stability of the docked conformation and to calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that are critical for that activity.

For a class of compounds like substituted 3-(piperidin-4-yl)-1H-indoles, a QSAR study would involve synthesizing and testing a library of analogs with variations at different positions of the indole and piperidine (B6355638) rings. The biological activity data, such as the half-maximal inhibitory concentration (IC50), would then be correlated with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

3D-QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules.

CoMFA (Comparative Molecular Field Analysis): This technique generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields at each grid point. These field values are then used as descriptors in a partial least squares (PLS) analysis to build the QSAR model. The resulting model can be visualized as a 3D contour map, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is similar to CoMFA but uses additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to a more detailed and interpretable model.

A hypothetical 3D-QSAR study on analogs of this compound could reveal, for example, that a bulky substituent at a particular position on the piperidine ring enhances activity, or that an electron-withdrawing group on the indole ring is beneficial.

In Silico Prediction of Absorption, Distribution, and General Bioavailability

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles.

Various computational tools and web servers are available to predict a wide range of ADME properties for a given chemical structure. For this compound, these tools can predict parameters such as:

Oral Bioavailability: The fraction of an administered dose that reaches the systemic circulation. This is often predicted based on a combination of factors, including solubility, permeability, and first-pass metabolism.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes.

Studies on other indole derivatives have utilized such predictions to assess their drug-likeness. researchgate.net For example, in silico tools can predict whether a compound adheres to Lipinski's Rule of Five, a set of guidelines used to evaluate the potential for oral bioavailability.

Table 2: Illustrative In Silico ADME Prediction for this compound

| Property | Predicted Value/Classification |

| Molecular Weight | 293.21 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 3.1 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 1 |

| Lipinski's Rule of Five Violations | 0 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Likely |

| CYP2D6 Inhibition | Possible Inhibitor |

Computational Methods for Mode of Action Prediction and Target Identification

Identifying the biological target of a compound is a critical step in understanding its mechanism of action. Computational methods can play a significant role in this process, especially when a compound's target is unknown.

Reverse Docking: In this approach, a ligand is docked against a large library of known protein structures to identify potential binding partners. The proteins are then ranked based on the predicted binding affinity, providing a list of potential targets for experimental validation.

Pharmacophore-Based Screening: If a compound shares structural features with known active molecules, a pharmacophore model can be developed based on these common features. This model can then be used to screen databases of known protein targets to find those that have a complementary binding site.

Ligand-Based Target Prediction: These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing the structure of this compound to databases of compounds with known targets, it is possible to infer potential targets.

These computational approaches provide valuable hypotheses about the potential biological targets and mechanisms of action of this compound, which can then guide focused experimental investigations. The integration of these in silico techniques allows for a more efficient and informed drug discovery process.

Future Research Directions and Therapeutic Potential Academic Perspective

Elucidation of Undefined Mechanisms of Action for Specific Biological Activities

While the broader class of indole (B1671886) derivatives is known to exhibit anticancer, anti-inflammatory, and neuroprotective properties, the precise mechanisms of action for 5-Bromo-3-(piperidin-4-yl)-1H-indole remain to be fully elucidated. mdpi.com Future research should prioritize investigating its molecular targets to understand its therapeutic potential.

Initial studies on related 5-bromoindole (B119039) compounds have suggested several potential pathways that may be relevant. For instance, some 5-bromoindole derivatives have shown anticancer activity by inhibiting key enzymes like EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis. nih.gov Others have been identified as potential GSK-3 inhibitors. medchemexpress.com The structural similarities suggest that this compound could operate through similar mechanisms.

Table 1: Potential Mechanisms of Action for Investigation

| Potential Biological Activity | Plausible Molecular Mechanisms to Investigate |

| Anticancer | Inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR), modulation of cell cycle proteins (e.g., CDKs), induction of apoptosis via intrinsic or extrinsic pathways, inhibition of signaling pathways like PI3K/AKT/mTOR. mdpi.com |

| Neuroprotection | Modulation of neurotransmitter systems (e.g., serotonergic, dopaminergic), inhibition of enzymes implicated in neurodegeneration (e.g., cholinesterases, BACE-1), anti-inflammatory effects in the central nervous system, antioxidant properties. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX-2), modulation of inflammatory signaling pathways (e.g., NF-κB). mdpi.com |

Exploration of Multi-Target Directed Ligands (MTDLs) for Complex Pathologies

The multifactorial nature of diseases like Alzheimer's and cancer has spurred interest in the development of Multi-Target Directed Ligands (MTDLs). tandfonline.comresearchgate.net The indole-piperidine scaffold is a promising framework for designing such agents. mdpi.com The this compound structure offers distinct pharmacophoric features that could be exploited to interact with multiple biological targets simultaneously.

For neurodegenerative diseases such as Alzheimer's, an MTDL approach could involve designing derivatives of this compound that concurrently inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as modulate other relevant targets like beta-secretase 1 (BACE1) or glycogen synthase kinase-3β (GSK-3β). tandfonline.comtandfonline.com In the context of cancer, MTDLs could be designed to inhibit both tumor growth and angiogenesis by targeting multiple receptor tyrosine kinases.

Table 2: Potential MTDL Strategies

| Complex Pathology | Potential Target Combinations | Rationale |

| Alzheimer's Disease | AChE/BChE and BACE1 | Symptomatic relief and disease modification by reducing acetylcholine degradation and amyloid-beta plaque formation. nih.govnih.gov |

| Cancer | EGFR and VEGFR | Inhibition of both tumor cell proliferation and the formation of new blood vessels that supply the tumor. |

| Inflammatory Disorders | COX-2 and 5-LOX | Dual inhibition of key enzymes in the inflammatory cascade to achieve broader anti-inflammatory effects with potentially reduced side effects. |

Development of Novel Lead Compounds and Optimized Drug Candidates

The chemical structure of this compound serves as a valuable starting point for the generation of novel lead compounds. The indole nitrogen, the piperidine (B6355638) nitrogen, and the aromatic ring are all amenable to chemical modification, allowing for the creation of a diverse library of analogues with potentially improved potency, selectivity, and pharmacokinetic profiles.

For instance, N-alkylation of the piperidine ring can significantly alter the compound's properties. The parent compound is a key intermediate in the synthesis of Naratriptan, a migraine medication, where the piperidine nitrogen is methylated. Further structure-activity relationship (SAR) studies could explore a wide range of substituents at this position. Additionally, modifications to the indole core, such as substitution at the N1 position or further functionalization of the benzene (B151609) ring, could lead to the discovery of new drug candidates.

Strategies to Address and Overcome Biological Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Indole derivatives have shown potential in overcoming some of these resistance mechanisms. mdpi.com Future research should investigate the ability of this compound and its derivatives to circumvent common resistance pathways.

Potential strategies to explore include the design of compounds that are not substrates for efflux pumps like P-glycoprotein, or that can induce cell death through alternative signaling pathways that are not affected by the primary resistance mechanism. The structural flexibility of the indole scaffold allows for the design of molecules that can potentially inhibit multiple targets, making it more difficult for cancer cells to develop resistance. aip.org

Integration of Natural Product Discovery with Synthetic Optimization

Nature is a rich source of complex molecules with potent biological activities, and many of these are indole or piperidine alkaloids. nih.govnih.govrsc.orgmdpi.com A promising research avenue is to use the structural motifs found in these natural products to guide the synthetic optimization of this compound.

By identifying the key pharmacophoric features of bioactive natural alkaloids, researchers can incorporate these elements into the synthetic framework of this compound. This approach, which combines the structural diversity of natural products with the efficiency of synthetic chemistry, could accelerate the discovery of novel drug candidates with enhanced therapeutic properties.

Advanced Preclinical Models for Efficacy and Specificity Assessment

To accurately predict the clinical potential of this compound and its derivatives, it is crucial to move beyond basic in vitro and in vivo models. The use of more sophisticated preclinical models will be essential for assessing efficacy and specificity.

For oncology applications, patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, can provide a more accurate representation of the tumor microenvironment and drug response. For neurodegenerative diseases, transgenic animal models that recapitulate key aspects of the human disease pathology will be invaluable. nih.govmdpi.com Furthermore, the use of three-dimensional organoid cultures can offer insights into tissue-specific effects and toxicity.

Table 3: Advanced Preclinical Models

| Therapeutic Area | Advanced Model | Rationale for Use |

| Oncology | Patient-Derived Xenografts (PDX) | Better prediction of clinical efficacy by maintaining the heterogeneity of the original tumor. |

| Neurodegenerative Diseases | Transgenic Mouse Models (e.g., 5xFAD for Alzheimer's) | Mimic the genetic and pathological features of the human disease, allowing for the assessment of disease-modifying effects. mdpi.com |

| General Toxicity and Efficacy | 3D Organoid Cultures | Provide a more physiologically relevant in vitro system for studying drug effects on specific organs and tissues. |

Q & A

Q. Key Optimization Parameters :

- Catalyst : CuI for CuAAC reactions .

- Solvent : PEG-400/DMF mixtures (2:1) improve reaction efficiency .

- Purification : Flash column chromatography with EtOAc/hexane (70:30) achieves >95% purity .

How can conflicting NMR data for this compound derivatives be resolved?

Advanced Research Question

Conflicts often arise from tautomerism, solvent effects, or dynamic processes. For example:

- Proton Assignment : In acetone-d₆, the NH proton of the indole core appears as a broad singlet at δ 10.28 ppm, while piperidinyl protons resonate at δ 2.38–1.36 ppm .

- Stereochemical Effects : Piperidine ring puckering can split signals in NMR (e.g., δ 55.2 and 55.1 ppm for methylene carbons) .

Resolution Strategies : - Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Compare data across solvents (e.g., CDCl₃ vs. acetone-d₆) to identify exchange broadening .

What structural modifications enhance the serotonin receptor (5-HT1A) binding affinity of 3-(piperidin-4-yl)-1H-indole derivatives?

Advanced Research Question

Replacing the piperidin-4-yl group with piperidin-3-yl improves conformational flexibility, mimicking serotonin’s pharmacophore. This modification increases 5-HT1A receptor affinity by aligning the basic nitrogen with key transmembrane residues .

Q. Key Findings :

- Piperidin-4-yl : Rigid geometry limits interactions with postsynaptic receptors.

- Piperidin-3-yl : Enhanced agonist activity due to better hydrogen-bonding with Ser159 and Tyr175 .

How can LiAlH₄ reduction protocols for nitrovinyl intermediates be optimized to avoid over-reduction?

Basic Research Question

Nitrovinyl intermediates (e.g., (E)-5-bromo-3-(2-nitrovinyl)-1H-indole) are reduced to tryptamine derivatives using LiAlH₄. Over-reduction is mitigated by:

- Temperature : Reflux in anhydrous THF for 1 hour .

- Workup : Quenching with saturated Rochelle’s salt (KNaC₄H₄O₆) to stabilize the amine product .

Typical Yield : 50–60% for 5-bromotryptamine derivatives .

What analytical techniques validate the purity and identity of this compound?

Basic Research Question

- HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : FAB-HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 427.0757 for triazole derivatives) .

- Elemental Analysis : Matches calculated C, H, N values (e.g., C₁₄H₁₇BrN₂: C 57.35%, H 5.84%, N 9.55%) .

Why do certain 3-(piperidin-4-yl)-1H-indole derivatives exhibit contradictory bioactivity in ischemia models?

Advanced Research Question

Contradictions arise from off-target effects (e.g., antioxidant vs. pro-oxidant activity). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.